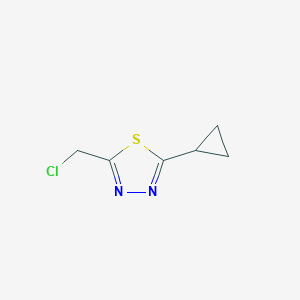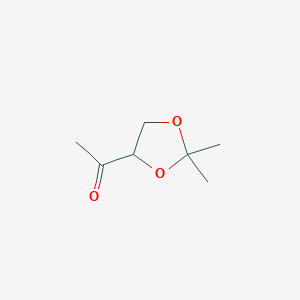
3-Hydroxyisoscopoletin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyisoscopoletin is a natural compound that belongs to the coumarin family. It is found in various plants, including Scopolia japonica and Artemisia argyi. 3-Hydroxyisoscopoletin has been studied extensively due to its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 3-Hydroxyisoscopoletin is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways in the body, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Effets Biochimiques Et Physiologiques
3-Hydroxyisoscopoletin has been shown to have various biochemical and physiological effects in the body. It exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It also possesses anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Moreover, 3-Hydroxyisoscopoletin has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Hydroxyisoscopoletin in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available and can be synthesized using simple chemical reactions. However, one limitation is the lack of standardized protocols for its use in lab experiments. Moreover, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 3-Hydroxyisoscopoletin. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to elucidate its mechanism of action to better understand how it exerts its therapeutic effects. Moreover, the development of standardized protocols for its use in lab experiments would facilitate its use in future studies.
Méthodes De Synthèse
3-Hydroxyisoscopoletin can be synthesized from scopoletin, which is a natural compound found in various plants. The synthesis method involves the oxidation of scopoletin using potassium permanganate or sodium periodate. The resulting product is 3-Hydroxyisoscopoletin, which can be purified using various chromatographic techniques.
Applications De Recherche Scientifique
3-Hydroxyisoscopoletin has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, 3-Hydroxyisoscopoletin has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
127861-48-7 |
|---|---|
Nom du produit |
3-Hydroxyisoscopoletin |
Formule moléculaire |
C10H8O5 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
3,6-dihydroxy-7-methoxychromen-2-one |
InChI |
InChI=1S/C10H8O5/c1-14-9-4-8-5(2-6(9)11)3-7(12)10(13)15-8/h2-4,11-12H,1H3 |
Clé InChI |
LGBJNBVXHNNETR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C=C(C(=O)OC2=C1)O)O |
SMILES canonique |
COC1=C(C=C2C=C(C(=O)OC2=C1)O)O |
Autres numéros CAS |
127861-48-7 |
Synonymes |
3-hydroxyisoscopoletin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



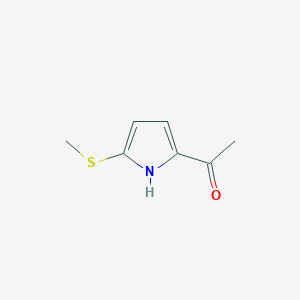
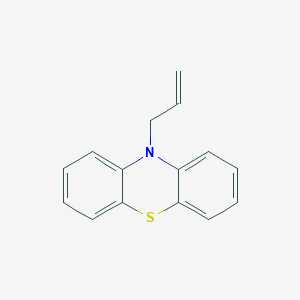
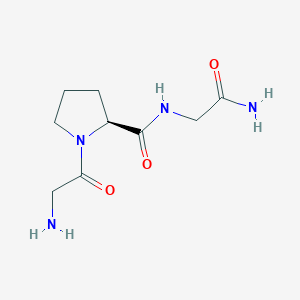
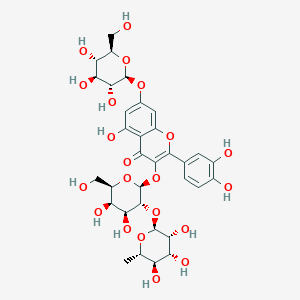

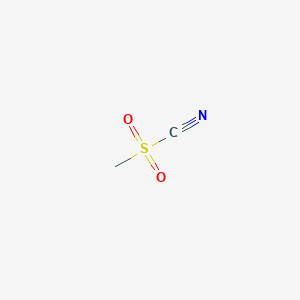

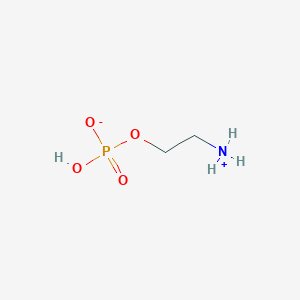
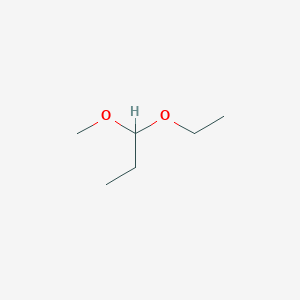
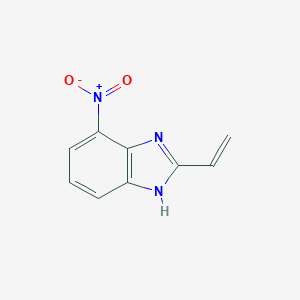
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,cis-(9CI)](/img/structure/B141374.png)
![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)
